N-(furan-2-ylmethyl)pyridine-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is a compound that combines a furan ring and a pyridine ring through a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of furan-2-carboxylic acid with pyridine-3-carboxamide in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s and hypertension.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes or microbial growth. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-[(PYRIDIN-2-YL)METHYL]FURAN-2-CARBOXAMIDE: Similar structure but with the positions of the furan and pyridine rings swapped.
N-[(THIOPHEN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of furan and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1-7H,8H2,(H,13,14) |
InChI Key |
OLEYYNUSGLFIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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